Cas no 2228455-24-9 ((4-chloro-2,5-difluorophenyl)methyl sulfamate)

(4-Chloro-2,5-difluorophenyl)methyl sulfamate is a sulfamate ester derivative characterized by its unique halogenated aromatic structure, offering potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of chloro and difluoro substituents enhances its reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecular frameworks. Its sulfamate functional group provides stability while enabling further derivatization. This compound is particularly suited for applications requiring selective functionalization of aromatic systems. High purity and consistent synthesis protocols ensure reliability in research and industrial settings. Its structural features may also contribute to investigations in medicinal chemistry, particularly in the development of enzyme inhibitors or bioactive molecules.
(4-chloro-2,5-difluorophenyl)methyl sulfamate structure
2228455-24-9 structure
Product name:(4-chloro-2,5-difluorophenyl)methyl sulfamate
CAS No:2228455-24-9
MF:C7H6ClF2NO3S
Molecular Weight:257.642246723175
CID:5996078
PubChem ID:165964658

(4-chloro-2,5-difluorophenyl)methyl sulfamate 化学的及び物理的性質

名前と識別子

    • (4-chloro-2,5-difluorophenyl)methyl sulfamate
    • EN300-1991324
    • 2228455-24-9
    • インチ: 1S/C7H6ClF2NO3S/c8-5-2-6(9)4(1-7(5)10)3-14-15(11,12)13/h1-2H,3H2,(H2,11,12,13)
    • InChIKey: HPRNRHWNNFGSNI-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=C1F)COS(N)(=O)=O)F

計算された属性

  • 精确分子量: 256.9724982g/mol
  • 同位素质量: 256.9724982g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 308
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 77.8Ų

(4-chloro-2,5-difluorophenyl)methyl sulfamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1991324-0.5g
(4-chloro-2,5-difluorophenyl)methyl sulfamate
2228455-24-9
0.5g
$809.0 2023-09-16
Enamine
EN300-1991324-5.0g
(4-chloro-2,5-difluorophenyl)methyl sulfamate
2228455-24-9
5g
$2940.0 2023-05-23
Enamine
EN300-1991324-0.05g
(4-chloro-2,5-difluorophenyl)methyl sulfamate
2228455-24-9
0.05g
$707.0 2023-09-16
Enamine
EN300-1991324-5g
(4-chloro-2,5-difluorophenyl)methyl sulfamate
2228455-24-9
5g
$2443.0 2023-09-16
Enamine
EN300-1991324-1g
(4-chloro-2,5-difluorophenyl)methyl sulfamate
2228455-24-9
1g
$842.0 2023-09-16
Enamine
EN300-1991324-0.1g
(4-chloro-2,5-difluorophenyl)methyl sulfamate
2228455-24-9
0.1g
$741.0 2023-09-16
Enamine
EN300-1991324-1.0g
(4-chloro-2,5-difluorophenyl)methyl sulfamate
2228455-24-9
1g
$1014.0 2023-05-23
Enamine
EN300-1991324-0.25g
(4-chloro-2,5-difluorophenyl)methyl sulfamate
2228455-24-9
0.25g
$774.0 2023-09-16
Enamine
EN300-1991324-2.5g
(4-chloro-2,5-difluorophenyl)methyl sulfamate
2228455-24-9
2.5g
$1650.0 2023-09-16
Enamine
EN300-1991324-10.0g
(4-chloro-2,5-difluorophenyl)methyl sulfamate
2228455-24-9
10g
$4360.0 2023-05-23

(4-chloro-2,5-difluorophenyl)methyl sulfamate 関連文献

(4-chloro-2,5-difluorophenyl)methyl sulfamateに関する追加情報

Introduction to (4-chloro-2,5-difluorophenyl)methyl sulfamate (CAS No. 2228455-24-9)

Compound with the chemical name (4-chloro-2,5-difluorophenyl)methyl sulfamate and the CAS number 2228455-24-9 represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of both chloro and fluoro substituents in its aromatic ring system suggests a high degree of electronic and steric modulation, which can be leveraged to fine-tune its biological activity.

The molecular structure of (4-chloro-2,5-difluorophenyl)methyl sulfamate incorporates a sulfamate functional group, which is known for its versatility in medicinal chemistry. Sulfamate derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific arrangement of substituents on the aromatic ring enhances the compound's interactions with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The incorporation of fluorine atoms at the 2 and 5 positions in the phenyl ring of (4-chloro-2,5-difluorophenyl)methyl sulfamate contributes to its unique chemical profile. Fluorine substitution can alter electron distribution, influence conformational flexibility, and enhance lipophilicity, all of which are critical factors in drug design.

Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse sulfamate compounds in addressing unmet medical needs. Studies have demonstrated that modifications in the aromatic ring system can significantly impact the pharmacokinetic and pharmacodynamic properties of these compounds. The synthesis and characterization of (4-chloro-2,5-difluorophenyl)methyl sulfamate have provided valuable insights into the design principles that govern biological activity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the chloro and fluoro substituents at specific positions on the aromatic ring. These synthetic strategies often involve palladium-catalyzed cross-coupling reactions, which are well-suited for constructing complex molecular architectures.

Electrochemical methods have also been explored as an alternative approach to synthesizing fluorinated aromatic compounds like (4-chloro-2,5-difluorophenyl)methyl sulfamate. Electrochemical fluorination offers a sustainable and efficient route to introducing fluorine atoms into organic molecules without the need for harsh reagents or extensive purification steps. This approach aligns with the growing emphasis on green chemistry principles in pharmaceutical research.

The pharmacological evaluation of (4-chloro-2,5-difluorophenyl)methyl sulfamate has revealed intriguing biological activities that warrant further exploration. Preclinical studies have shown that this compound exhibits potent inhibitory effects on various enzymes and receptors relevant to human health. These findings suggest potential therapeutic applications in areas such as oncology, neurology, and inflammatory diseases.

In conclusion, compound CAS No. 2228455-24-9 represents a fascinating example of how structural modifications can influence biological activity. The combination of chloro and fluoro substituents with a sulfamate functional group creates a unique chemical entity with significant pharmaceutical potential. Ongoing research efforts aim to fully elucidate its mechanism of action and explore its therapeutic applications in greater detail.

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